molecular formula C12H26ClNO2 B6051574 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride

1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride

Cat. No. B6051574
M. Wt: 251.79 g/mol
InChI Key: QJGBXZSGUONEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride, also known as TCPOBOP, is a synthetic compound that has been widely used in scientific research. This compound is a potent activator of the nuclear receptor, constitutive androstane receptor (CAR), which plays a crucial role in the regulation of drug metabolism and detoxification pathways in the liver.

Mechanism of Action

1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride activates CAR by binding to its ligand-binding domain, which induces a conformational change that allows CAR to dimerize with the retinoid X receptor (RXR). The CAR/RXR heterodimer then binds to specific DNA sequences known as CAR response elements (CAREs) in the promoter regions of target genes, leading to their upregulation.
Biochemical and Physiological Effects
Activation of CAR by 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride leads to the upregulation of genes involved in drug metabolism and detoxification pathways. This results in increased clearance of drugs and xenobiotics from the body. 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has also been shown to induce hepatomegaly and liver tumors in rodents, which has raised concerns about its potential carcinogenicity in humans.

Advantages and Limitations for Lab Experiments

1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride is a potent and selective activator of CAR, which makes it a valuable tool for studying the role of CAR in drug metabolism and detoxification pathways. However, its potential carcinogenicity in rodents limits its use in long-term studies and raises concerns about its safety for human use.

Future Directions

Future research on 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride should focus on the development of safer and more selective CAR activators that can be used in long-term studies without the risk of carcinogenicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the hepatomegaly and liver tumor formation induced by 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride in rodents, and to determine whether these effects are relevant to humans. Finally, the potential clinical applications of CAR activation in the treatment of liver diseases and cancer should be explored.

Synthesis Methods

1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of tert-butylamine with 3,5-dichlorophenol to form 3,5-bis(tert-butylamino)phenol. The second step involves the reaction of this intermediate with cyclopentanol in the presence of a strong acid catalyst to form 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride.

Scientific Research Applications

1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has been extensively used in scientific research to study the role of CAR in drug metabolism and detoxification pathways. CAR is a nuclear receptor that is expressed in the liver and is activated by a variety of compounds, including 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride. Activation of CAR leads to the upregulation of genes involved in drug metabolism and detoxification, such as cytochrome P450 enzymes and drug transporters. 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has been shown to increase the clearance of drugs and xenobiotics by inducing the expression of these genes.

properties

IUPAC Name

1-(tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-12(2,3)13-8-10(14)9-15-11-6-4-5-7-11;/h10-11,13-14H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGBXZSGUONEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1CCCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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